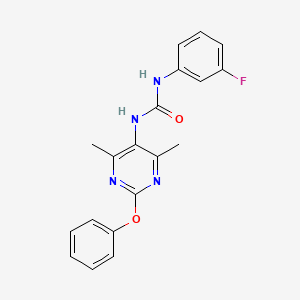

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

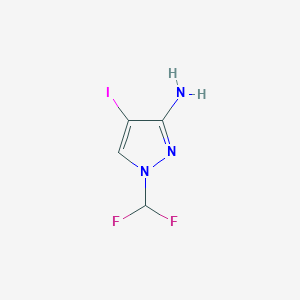

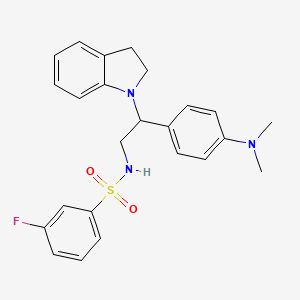

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea, also known as DPFU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of pyrimidines and has been found to have promising effects in the field of cancer research.

Scientific Research Applications

Self-Assembly and Molecular Unfolding

Heterocyclic ureas have been studied for their ability to undergo conformational changes and self-assembly into complex structures. For example, Corbin et al. (2001) explored the complexation-induced unfolding of heterocyclic ureas, revealing that these compounds can equilibrate with multiply hydrogen-bonded complexes, mimicking a primitive version of the helix-to-sheet transition shown by peptides. This property makes them useful for designing self-assembling materials (Corbin et al., 2001).

Molecular Imaging and Cancer Therapy

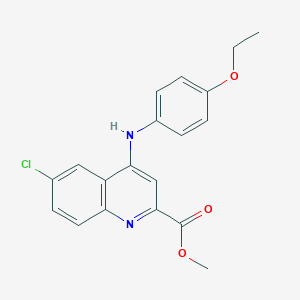

Gil et al. (2021) investigated a phenoxypyrimidine urea derivative, AKF-D52, for its antiproliferative effects on non-small cell lung cancer cells. The study found that AKF-D52 induces both caspase-dependent and -independent apoptosis and cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Gil et al., 2021).

Antitumor Activity

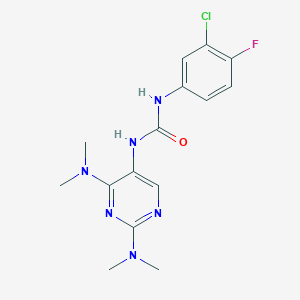

Shao et al. (2014) synthesized a series of 4-anilino-6-phenylpyrimidines containing a urea moiety and evaluated their antiproliferative activities against various human tumor cell lines. Some compounds showed significant cytotoxicity, surpassing that of 5-fluorouracil, indicating the potential of urea derivatives in cancer treatment (Shao et al., 2014).

Molecular Complexation for Nonlinear Optics

Muthuraman et al. (2001) utilized molecular complexation to engineer noncentrosymmetric structures with ideal orientations of chromophores linked by hydrogen bonds for nonlinear optics applications. This study showcases the role of urea derivatives in the development of new materials with quadratic nonlinear optical behavior (Muthuraman et al., 2001).

Synthesis and Reactivity

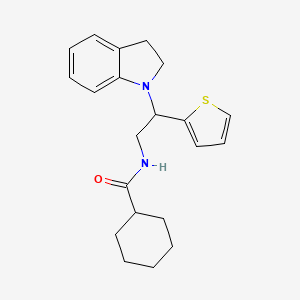

Konovalova et al. (2015) explored the synthesis and reactions of N-carbamoyl-1,4-benzoquinone imines, demonstrating the activated and sterically strained C=N bond's reactivity with alcohols to afford various urea derivatives. This research provides insights into the synthetic versatility and chemical reactivity of urea compounds (Konovalova et al., 2015).

properties

IUPAC Name |

1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSULOFVAZAZQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)

![(3,4-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2459024.png)

![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)

![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)